Carbonic Anhydrase Isoform Selectivity: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution Produces a 21-Fold Difference in hCA II Affinity
In a direct comparison of N-(4-sulfamoylbenzyl)piperidine derivatives differing only in the position of the chlorine substituent on the 4-phenyl ring, the 3-chlorophenyl analog (compound 5c) inhibited human carbonic anhydrase II (hCA II) with a Ki of 5.1 nM, whereas the 4-chlorophenyl analog (compound 5d) exhibited a Ki of 108.6 nM [1]. This represents a 21.3-fold potency advantage for the meta-chloro substitution pattern. Across all four tested isoforms (hCA I, II, IX, XII), the 3-chlorophenyl derivative showed consistently higher affinity than its para-chloro counterpart: hCA I Ki = 217.9 vs. 447.3 nM (2.1-fold), hCA IX Ki = 37.8 vs. 93.7 nM (2.5-fold), and hCA XII Ki = 44.6 vs. 100.8 nM (2.3-fold) [1]. In a second series (compounds 6e and 6f with hydrazidoureido N-substitution), the 3-chlorophenyl analog again outperformed the 4-chlorophenyl analog at hCA II (Ki = 16.6 vs. 41.6 nM), hCA IX (Ki = 18.0 vs. 26.1 nM), and hCA XII (Ki = 9.7 vs. 17.7 nM) [1].
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase isoforms I, II, IX, XII |
|---|---|
| Target Compound Data | 3-Chlorophenyl analog 5c: hCA I Ki = 217.9 nM, hCA II Ki = 5.1 nM, hCA IX Ki = 37.8 nM, hCA XII Ki = 44.6 nM. Analog 6e: hCA II Ki = 16.6 nM, hCA IX Ki = 18.0 nM, hCA XII Ki = 9.7 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog 5d: hCA I Ki = 447.3 nM, hCA II Ki = 108.6 nM, hCA IX Ki = 93.7 nM, hCA XII Ki = 100.8 nM. Analog 6f: hCA II Ki = 41.6 nM, hCA IX Ki = 26.1 nM, hCA XII Ki = 17.7 nM |
| Quantified Difference | hCA II: 21.3-fold difference (5c vs. 5d); hCA I: 2.1-fold; hCA IX: 2.5-fold; hCA XII: 2.3-fold. Consistent ~2- to 3-fold advantage across series 6e vs. 6f |
| Conditions | In vitro fluorometric stopped-flow CO₂ hydrase assay using recombinant human CA isoforms I, II, IX, and XII; acetazolamide as reference standard |
Why This Matters
The meta-chloro substitution pattern confers substantially higher carbonic anhydrase inhibitory potency than para-chloro, meaning researchers developing CA inhibitors cannot interchangeably use 4-(4-chlorophenyl)piperidine as a scaffold surrogate without expecting order-of-magnitude potency shifts at specific isoforms.
- [1] Moi D, Deplano A, Angeli A, Balboni G, Supuran CT, Onnis V. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. 2022;27(17):5370. Tables 1 and 2. doi:10.3390/molecules27175370 View Source
